molecular formula C11H15Cl2NO2S B2805463 N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide CAS No. 1018129-50-4

N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide

Cat. No.: B2805463
CAS No.: 1018129-50-4
M. Wt: 296.21
InChI Key: DHKVYEAJGBSVKA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sec-butyl group attached to the nitrogen atom of the sulfonamide, and two chlorine atoms at the 2 and 4 positions of the benzene ring, with a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride, leading to the formation of the sulfonamide.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as the implementation of purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include various substituted benzenesulfonamides.

    Hydrolysis: Products include sec-butylamine and 2,4-dichloro-3-methylbenzenesulfonic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of sulfonamide chemistry and reaction mechanisms.

Biology and Medicine:

  • Potential applications in the development of new antibiotics or antimicrobial agents.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Investigated for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

  • N-(sec-butyl)-2,4-dichlorobenzenesulfonamide
  • N-(sec-butyl)-3-methylbenzenesulfonamide
  • N-(sec-butyl)-2,4-dichloro-5-methylbenzenesulfonamide

Comparison:

  • N-(sec-butyl)-2,4-dichloro-3-methylbenzenesulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity.
  • The presence of the sec-butyl group provides steric hindrance, which can affect the compound’s binding affinity to biological targets compared to similar compounds with different alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-butan-2-yl-2,4-dichloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2S/c1-4-7(2)14-17(15,16)10-6-5-9(12)8(3)11(10)13/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVYEAJGBSVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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